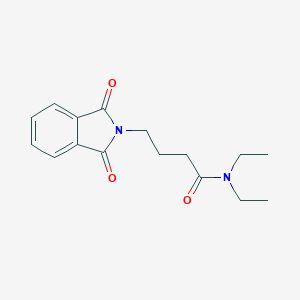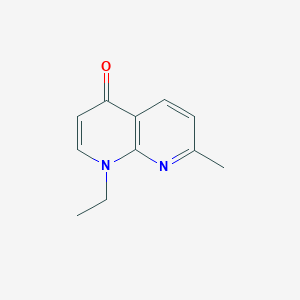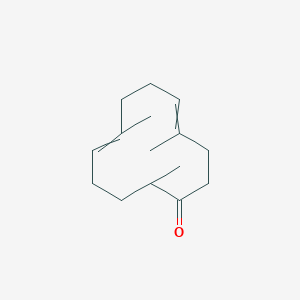
Trimethyl(3-phenylpropoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(3-phenylpropoxy)silane: is an organosilicon compound with the molecular formula C12H20OSi . This compound is characterized by the presence of a silicon atom bonded to three methyl groups and a 3-phenylpropoxy group. It is a member of the silane family, which are compounds containing silicon-hydrogen bonds. Silanes are widely used in various industrial and research applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(3-phenylpropoxy)silane typically involves the reaction of trimethylchlorosilane with 3-phenylpropyl alcohol in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate silanol, which is then converted to the desired silane compound. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of catalysts such as platinum or palladium can further enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethyl(3-phenylpropoxy)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The phenylpropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Various substituted silanes.
Substitution: Silanes with different functional groups.
Applications De Recherche Scientifique
Chemistry: Trimethyl(3-phenylpropoxy)silane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in hydrosilylation reactions, which are important in the production of silicone polymers.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce silicon-containing groups into peptides and proteins, which can enhance their stability and bioavailability.
Medicine: this compound has potential applications in drug delivery systems. Its ability to form stable bonds with organic molecules makes it a valuable tool for the development of targeted drug delivery systems.
Industry: In the industrial sector, this compound is used as a coupling agent in the production of adhesives and sealants. It can improve the adhesion properties of these materials by forming strong bonds with both organic and inorganic surfaces.
Mécanisme D'action
The mechanism of action of Trimethyl(3-phenylpropoxy)silane involves the formation of stable silicon-oxygen and silicon-carbon bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in various applications. The molecular targets of this compound include hydroxyl and carboxyl groups on organic molecules, which it can modify through hydrosilylation reactions.
Comparaison Avec Des Composés Similaires
Trimethylsilane: Similar in structure but lacks the phenylpropoxy group.
Phenyltrimethoxysilane: Contains a phenyl group but has methoxy groups instead of methyl groups.
Diphenylsilane: Contains two phenyl groups instead of one phenylpropoxy group.
Uniqueness: Trimethyl(3-phenylpropoxy)silane is unique due to the presence of the phenylpropoxy group, which imparts specific chemical properties such as increased hydrophobicity and enhanced reactivity in hydrosilylation reactions. This makes it particularly useful in applications where these properties are desired.
Propriétés
Numéro CAS |
14629-60-8 |
|---|---|
Formule moléculaire |
C12H20OSi |
Poids moléculaire |
208.37 g/mol |
Nom IUPAC |
trimethyl(3-phenylpropoxy)silane |
InChI |
InChI=1S/C12H20OSi/c1-14(2,3)13-11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
Clé InChI |
MEDNPRTZTBYPTF-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCCC1=CC=CC=C1 |
SMILES canonique |
C[Si](C)(C)OCCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid](/img/structure/B76451.png)








